molecular formula C11H17F3N2O2 B3180060 N-(6-(2,2,2-trifluoroacetamido)hexyl)acrylamide CAS No. 124022-79-3

N-(6-(2,2,2-trifluoroacetamido)hexyl)acrylamide

Cat. No.: B3180060
CAS No.: 124022-79-3
M. Wt: 266.26 g/mol
InChI Key: PPSMJZHSDCFBJH-UHFFFAOYSA-N
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Description

Contextual Significance of Acrylamide-Based Monomers in Tailored Polymer Synthesis

Acrylamide (B121943) and its derivatives are a cornerstone in the world of polymer chemistry, primarily due to their versatile reactivity and the wide range of properties exhibited by the resulting polymers. Polyacrylamides are well-known for their hydrophilicity, biocompatibility, and chemical stability, which has led to their extensive use in applications ranging from hydrogels for biomedical devices to flocculants in wastewater treatment.

The true strength of acrylamide-based monomers lies in the ability to introduce a vast array of functional groups via the N-substituent. This modularity allows for the precise tuning of polymer properties. By carefully selecting the N-substituent, researchers can control characteristics such as:

Solubility: Introducing hydrophilic or hydrophobic side chains can dictate the polymer's solubility in different solvents.

Thermal Properties: The nature of the side chain influences the glass transition temperature (Tg) and thermal stability of the polymer.

Stimuli-Responsiveness: Incorporation of specific functional groups can render the polymer sensitive to external stimuli like temperature, pH, light, or specific analytes. This has been a major driver in the development of "smart" polymers.

Bioconjugation: Side chains with reactive handles (e.g., amines, carboxylic acids) allow for the covalent attachment of biomolecules such as peptides, proteins, or DNA, leading to the creation of advanced biomaterials.

Academic Rationale for Trifluoroacetamide (B147638) Functionalization in Monomer Design

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. The trifluoroacetamide group (-NHCOCF₃) in N-(6-(2,2,2-trifluoroacetamido)hexyl)acrylamide is a prime example of strategic functionalization in monomer design, offering several key advantages:

Enhanced Thermal and Chemical Stability: The high bond energy of the C-F bond imparts exceptional stability to the trifluoromethyl group, which can translate to improved thermal and chemical resistance in the final polymer.

Hydrophobicity and Lipophobicity: The trifluoromethyl group is both hydrophobic and lipophobic, a property known as fluorophilicity. This can be exploited to create polymers with unique surface properties, such as low surface energy and anti-fouling characteristics.

Stimuli-Responsiveness: The trifluoroacetamide group can act as a "protected" amine. The amide bond can be cleaved under specific conditions to reveal a primary amine, providing a route to post-polymerization modification or creating pH-responsive materials. The acidic nature of the N-H proton in the trifluoroacetamide group can also lead to interesting hydrogen bonding behaviors and potential pH-sensitivity.

¹⁹F NMR and MRI Applications: The presence of the ¹⁹F nucleus provides a powerful tool for polymer characterization using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. Furthermore, fluorinated polymers are increasingly being explored as contrast agents for ¹⁹F Magnetic Resonance Imaging (MRI), a technique that offers high-resolution imaging with no background signal from biological tissues. nih.gov

The combination of a flexible hexyl spacer with the trifluoroacetamide group allows for the positioning of this unique functionality at a controlled distance from the polymer backbone, potentially influencing the polymer's self-assembly behavior and interaction with its environment.

Overview of Contemporary Research Trajectories for this compound Polymeric Systems

While dedicated research on homopolymers of this compound is still emerging, the unique combination of functionalities in this monomer points towards several promising research directions, largely extrapolated from studies on other fluorinated and stimuli-responsive polyacrylamides.

Smart Hydrogels and Drug Delivery: The potential for pH-responsive behavior makes polymers derived from this monomer attractive candidates for the development of smart hydrogels. These hydrogels could be designed to swell or shrink in response to changes in pH, enabling the controlled release of encapsulated therapeutic agents. The trifluoroacetamide group could serve as a temporary protecting group for an amine, which, upon cleavage in a specific biological environment (e.g., the acidic tumor microenvironment), could trigger drug release or alter the hydrogel's properties.

Advanced Coatings and Surfaces: The low surface energy associated with fluorinated compounds suggests that polymers of this compound could be used to create anti-fouling or self-cleaning surfaces. These could have applications in marine coatings, biomedical implants, and microfluidic devices to prevent the adhesion of proteins, cells, and microorganisms.

¹⁹F MRI Contrast Agents: A significant area of contemporary research is the development of new materials for ¹⁹F MRI. acs.org Polymers and nanoparticles containing a high density of fluorine atoms are being investigated as next-generation imaging agents. Polymeric systems based on this compound could be designed as "smart" MRI probes that change their ¹⁹F NMR signal in response to biological stimuli, allowing for the visualization of specific physiological or pathological processes. nih.gov For instance, a self-assembled nanostructure could initially have a quenched ¹⁹F signal, which is then "turned on" upon disassembly triggered by a change in pH or the presence of a specific enzyme. rsc.org

Responsive Materials for Sensors and Actuators: The ability of these polymers to undergo conformational changes in response to external stimuli could be harnessed in the development of chemical sensors or actuators. For example, a change in the polymer's solubility or swelling state upon binding to a target analyte could be translated into a detectable optical or electrical signal.

Synthesis and Polymerization

While detailed synthetic procedures for this compound are not widely published in academic literature, a plausible and common synthetic route can be inferred from standard organic chemistry principles. The synthesis would likely proceed in two main steps:

Synthesis of N-(6-aminohexyl)acrylamide: This precursor can be synthesized by the acylation of 1,6-hexanediamine (B7767898) with acryloyl chloride. Careful control of stoichiometry is required to favor mono-acylation.

Trifluoroacetylation: The primary amine of N-(6-aminohexyl)acrylamide can then be reacted with a trifluoroacetylating agent, such as trifluoroacetic anhydride (B1165640) or ethyl trifluoroacetate (B77799), to yield the final monomer. google.comgoogle.com

The polymerization of this compound can be achieved through various radical polymerization techniques. Conventional free-radical polymerization using initiators like azobisisobutyronitrile (AIBN) or potassium persulfate (KPS) would be a straightforward method. For more control over the polymer architecture, molecular weight, and dispersity, controlled radical polymerization (CRP) techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization or Atom Transfer Radical Polymerization (ATRP) would be highly suitable. These methods are well-established for the polymerization of a wide range of acrylamide monomers.

Properties of Poly(this compound)

The properties of the homopolymer, poly(this compound), can be predicted based on its chemical structure:

PropertyPredicted CharacteristicRationale
Solubility Soluble in polar organic solvents (e.g., DMF, DMSO, THF). Limited solubility in water and non-polar hydrocarbons.The polar amide groups and the trifluoroacetamide group contribute to solubility in polar organic solvents, while the hydrophobic hexyl chain and trifluoromethyl group limit water solubility.
Thermal Stability High thermal stability.The strong C-F bonds in the trifluoromethyl group enhance the overall thermal resistance of the polymer.
Stimuli-Responsiveness Potential pH-responsiveness.The trifluoroacetamide group can be hydrolyzed under certain pH conditions to a primary amine, altering the polymer's solubility and charge. The acidity of the trifluoroacetamide proton may also impart subtle pH-dependent conformational changes.
Surface Properties Low surface energy.The presence of trifluoromethyl groups at the polymer's periphery would lead to a low-energy surface with hydrophobic and oleophobic properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[6-[(2,2,2-trifluoroacetyl)amino]hexyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17F3N2O2/c1-2-9(17)15-7-5-3-4-6-8-16-10(18)11(12,13)14/h2H,1,3-8H2,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPSMJZHSDCFBJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCCCCCNC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N 6 2,2,2 Trifluoroacetamido Hexyl Acrylamide Monomer

Precursor Synthesis Pathways to N-(6-aminohexyl)-2,2,2-trifluoroacetamide

The synthesis of the precursor, N-(6-aminohexyl)-2,2,2-trifluoroacetamide, involves the selective mono-N-trifluoroacetylation of a symmetrical diamine, 1,6-diaminohexane (also known as hexamethylenediamine). The primary challenge in this step is to prevent the formation of the di-acylated byproduct, N,N'-(hexane-1,6-diyl)bis(2,2,2-trifluoroacetamide). Several strategies can be employed to achieve high selectivity for the desired mono-substituted product.

One common approach is the use of a trifluoroacetylating agent in a controlled stoichiometric ratio relative to the diamine. Ethyl trifluoroacetate (B77799) is a frequently used reagent for this purpose. The reaction is typically carried out in a suitable solvent, such as methanol (B129727) or ethanol (B145695), and may involve the use of a mild base to neutralize the acid generated during the reaction. By slowly adding the trifluoroacetylating agent to a solution of the diamine, the statistical probability of acylating both amino groups on the same molecule is reduced.

Another strategy involves the use of protecting groups, although this adds extra steps to the synthesis. For instance, one of the amino groups of 1,6-diaminohexane can be protected with a labile group, followed by the trifluoroacetylation of the remaining free amino group, and subsequent deprotection. However, for industrial-scale synthesis, a more direct and atom-economical approach is generally preferred.

The chemoselective trifluoroacetylation of amines can also be achieved using trifluoroacetic anhydride (B1165640) (TFAA) under carefully controlled conditions. The high reactivity of TFAA necessitates the use of a non-nucleophilic base and low temperatures to modulate the reaction and favor mono-acylation.

A summary of potential precursor synthesis pathways is presented in the table below.

PathwayTrifluoroacetylating AgentSolventKey Considerations
Direct Acylation Ethyl trifluoroacetateMethanol/EthanolSlow addition of acylating agent to an excess of diamine.
Controlled Acylation with Anhydride Trifluoroacetic anhydride (TFAA)Aprotic solvent (e.g., Dichloromethane)Use of a non-nucleophilic base and low temperatures.
Protecting Group Strategy N/AVariousInvolves additional protection and deprotection steps.

Advanced Amidation and Acrylation Reaction Mechanisms

The final step in the synthesis of N-(6-(2,2,2-trifluoroacetamido)hexyl)acrylamide involves the formation of an amide bond between the primary amine of the precursor, N-(6-aminohexyl)-2,2,2-trifluoroacetamide, and an acryloyl group. The Schotten-Baumann reaction is a widely used and effective method for this transformation. organic-chemistry.orgwikipedia.org

The Schotten-Baumann reaction typically involves the reaction of an amine with an acyl chloride in the presence of a base. organic-chemistry.org In this specific synthesis, acryloyl chloride is the acylating agent. The reaction is generally carried out in a two-phase system, consisting of an organic solvent (such as dichloromethane (B109758) or diethyl ether) and an aqueous phase containing a base (like sodium hydroxide). wikipedia.org The precursor and acryloyl chloride reside in the organic phase, while the base in the aqueous phase neutralizes the hydrochloric acid that is formed as a byproduct of the reaction. This neutralization is crucial as it prevents the protonation of the unreacted amine, which would render it non-nucleophilic and halt the reaction.

The mechanism of the Schotten-Baumann reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the primary amine in the precursor attacks the electrophilic carbonyl carbon of acryloyl chloride. This results in the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, and the chloride ion is eliminated as a leaving group, leading to the formation of the protonated amide. The base present in the reaction mixture then deprotonates the nitrogen atom to yield the final this compound monomer and water.

Alternative methods for amidation exist, such as the use of acrylic acid with a coupling agent (e.g., a carbodiimide). However, the reaction with acryloyl chloride is often favored for its high reactivity and the straightforward nature of the reaction conditions.

Optimization of Reaction Conditions for Monomer Yield and Purity in Laboratory and Pilot Scales

Optimizing the reaction conditions is critical for maximizing the yield and purity of this compound, both in the laboratory and during scale-up to pilot plant production. Key parameters that require careful control include reaction temperature, stoichiometry of reactants, choice of base and solvent, and reaction time.

For the Schotten-Baumann acrylation step, maintaining a low temperature (typically 0-5 °C) is important to minimize side reactions, such as the polymerization of the acryloyl chloride or the product monomer. The stoichiometry of the reactants must be carefully controlled; a slight excess of acryloyl chloride is sometimes used to ensure complete conversion of the precursor, but a large excess can lead to the formation of impurities.

The choice of base and solvent system also plays a significant role. An inorganic base like sodium hydroxide (B78521) in a biphasic system is common, but organic bases such as triethylamine (B128534) or pyridine (B92270) in a single-phase organic solvent can also be employed. Recent studies have shown that multi-objective Bayesian optimisation can be a powerful tool for efficiently exploring the complex reaction space of Schotten-Baumann reactions, allowing for the simultaneous optimization of competing objectives like space-time-yield and E-factor (a measure of environmental impact). cam.ac.uk

When scaling up the synthesis from the laboratory to a pilot plant, several challenges arise. mdpi.com Heat transfer becomes a critical issue due to the exothermic nature of the amidation reaction. mdpi.com The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation more difficult. Therefore, pilot plant reactors require efficient cooling systems to maintain the optimal reaction temperature. Mixing is another crucial factor; inadequate mixing can lead to localized "hot spots" and a heterogeneous reaction mixture, resulting in lower yields and increased impurity formation. The design of the pilot plant reactor and the agitation system are therefore of paramount importance. mcc-methacrylates.com

The following table summarizes key parameters for optimization at different scales.

ParameterLaboratory ScalePilot Scale
Temperature Control Ice bathJacketed reactor with cooling fluid
Reactant Addition Dropping funnelMetering pumps for controlled addition
Mixing Magnetic stirrerMechanical agitator with optimized impeller design
Work-up & Purification Separatory funnel, column chromatographyCentrifuge, filtration systems, crystallization vessels

Analytical Verification of Monomer Structure and Purity (Excluding basic identification data)

Comprehensive analytical techniques are essential to confirm the chemical structure of this compound and to determine its purity. Beyond basic identification data, a combination of spectroscopic and chromatographic methods is employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure of the monomer.

¹H NMR: The proton NMR spectrum would show characteristic signals for the different protons in the molecule. For instance, the vinyl protons of the acrylamide (B121943) group would appear as distinct multiplets in the downfield region (typically 5.5-6.5 ppm). The protons on the hexyl chain would give rise to a series of multiplets in the aliphatic region. The NH protons of the two amide groups would appear as broad singlets, and their chemical shifts can be sensitive to the solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum would provide information about the carbon skeleton. The carbonyl carbons of the two amide groups would have distinct chemical shifts in the downfield region (around 165-175 ppm). The carbons of the trifluoromethyl group would show a characteristic quartet due to coupling with the fluorine atoms.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the monomer and to gain insights into its fragmentation pattern, which can further confirm its structure. High-resolution mass spectrometry (HRMS) can provide a very accurate mass measurement, which can be used to determine the elemental composition of the molecule.

Chromatographic Techniques:

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for assessing the purity of the monomer. A reversed-phase HPLC method, using a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and water), can separate the desired product from unreacted starting materials and byproducts. The purity is determined by the relative area of the product peak in the chromatogram.

Gas Chromatography (GC): GC can also be used for purity analysis, particularly if the monomer is sufficiently volatile and thermally stable. Derivatization may sometimes be employed to enhance volatility. thermofisher.com

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule. The FT-IR spectrum of this compound would show characteristic absorption bands:

N-H stretching vibrations of the amide groups (around 3300 cm⁻¹). mdpi.com

C=O stretching vibrations of the two amide groups (amide I band, around 1660 cm⁻¹). mdpi.com

N-H bending vibrations (amide II band, around 1540 cm⁻¹).

C-F stretching vibrations of the trifluoromethyl group (in the region of 1100-1300 cm⁻¹).

C=C stretching of the acrylamide group (around 1620 cm⁻¹). mdpi.com

The following table outlines the expected analytical data for the verification of the monomer.

Analytical TechniqueExpected Observations
¹H NMR Signals for vinyl protons, hexyl chain protons, and NH protons with appropriate chemical shifts and multiplicities.
¹³C NMR Resonances for carbonyl carbons, aliphatic carbons, and a quartet for the CF₃ carbon.
Mass Spectrometry Molecular ion peak corresponding to the calculated molecular weight of the compound.
HPLC A major peak corresponding to the product, with minimal peaks for impurities.
FT-IR Characteristic absorption bands for N-H, C=O (amide), C-F, and C=C functional groups.

Based on a comprehensive search of publicly available scientific literature, there is insufficient specific data regarding the homopolymerization of the chemical compound This compound to fulfill the detailed requirements of the requested article.

The provided outline demands specific research findings, including initiator systems, solvent effects, optimization conditions, and RAFT polymerization parameters that are particular to this exact monomer. However, the available literature primarily focuses on the polymerization of more common, structurally related monomers such as acrylamide, N-isopropylacrylamide, or describes the synthesis of the corresponding deprotected polymer, poly(N-(6-aminohexyl)acrylamide), without detailing the polymerization of its trifluoroacetamido-protected precursor.

General principles of free radical and controlled radical polymerization for the acrylamide class of monomers are well-documented. cmu.eduresearchgate.netnih.govnih.govmdpi.comresearchgate.net These include the use of thermal initiators like azobisisobutyronitrile (AIBN) and various redox systems, the influence of solvents on reaction kinetics, and the application of controlled polymerization techniques like RAFT to achieve well-defined polymer architectures. nih.govnih.govmdpi.comresearchgate.net However, directly applying this general information to the specific, complex monomer this compound without dedicated experimental studies would be speculative and scientifically inaccurate.

To maintain the integrity and scientific accuracy of the response, and to strictly adhere to the user's instructions of focusing solely on the specified compound, the article cannot be generated at this time. The creation of data tables and detailed research findings as requested would require experimental results that are not present in the accessible literature.

Polymerization of N 6 2,2,2 Trifluoroacetamido Hexyl Acrylamide: Fundamental Principles and Methodologies

Homopolymerization Mechanisms

Controlled/Living Radical Polymerization (CRP/LRP) of N-(6-(2,2,2-trifluoroacetamido)hexyl)acrylamide

Atom Transfer Radical Polymerization (ATRP)

Atom Transfer Radical Polymerization (ATRP) is a robust controlled/living radical polymerization (CLRP) method for synthesizing polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures. However, the ATRP of N-substituted acrylamides can present significant challenges. A primary issue is the potential for the amide functionality of the monomer or the resulting polymer to complex with the copper catalyst. cmu.edumdpi.comacs.org This interaction can stabilize the catalyst in a higher oxidation state, retarding the deactivation step and leading to a loss of control over the polymerization, resulting in broad molecular weight distributions and poor agreement between theoretical and experimental molecular weights. cmu.edu

To overcome these challenges, specific catalytic systems have been developed. The use of strongly complexing N-donor ligands, such as tris[2-(dimethylamino)ethyl]amine (B34753) (Me6TREN) and 1,4,8,11-tetramethyl-1,4,8,11-tetraazacyclotetradecane (B1213055) (Me4Cyclam), has been shown to be effective. cmu.eduacs.org These ligands form a highly stable complex with the copper catalyst, which minimizes unwanted side reactions and competitive complexation by the acrylamide (B121943) monomer or polymer, thereby enabling a more controlled polymerization. mdpi.com For instance, the controlled polymerization of N-isopropylacrylamide (NIPAAm) has been successfully achieved using a CuCl/Me6TREN catalyst system in a mixture of water and N,N-dimethylformamide (DMF). mdpi.com

While specific kinetic data and optimized conditions for the ATRP of this compound are not extensively documented, the principles derived from studies on similar N-substituted acrylamides are applicable. The bulky and functional N-substituent of the target monomer may influence polymerization kinetics, but a controlled process is anticipated to be achievable with a carefully selected ligand and solvent system.

Table 1: Representative Conditions for ATRP of N-Substituted Acrylamides
MonomerInitiatorCatalyst SystemSolventTemperature (°C)Dispersity (Đ)Reference
N,N-dimethylacrylamide (DMAA)Methyl 2-chloropropionateCuCl / Me6TRENTolueneRoom Temp.< 1.2 cmu.edu
N-isopropylacrylamide (NIPAAm)Ethyl 2-chloropropionateCuCl / Me6TRENWater/DMF20~1.2 - 1.4 mdpi.com
N-(2-hydroxypropyl)methacrylamide (HPMA)-CuBr / Me4Cyclam-90Uncontrolled acs.org
Nitroxide-Mediated Polymerization (NMP)

Nitroxide-Mediated Polymerization (NMP) is another prominent CLRP technique that utilizes a stable nitroxide radical to reversibly terminate the propagating polymer chains. This process establishes an equilibrium between active propagating radicals and dormant alkoxyamine species, allowing for controlled chain growth. NMP is particularly attractive as a metal-free CLRP method. mdpi.com

The NMP mechanism can proceed through either a unimolecular process, using an alkoxyamine initiator, or a bimolecular process, which combines a conventional radical initiator and a free nitroxide mediator like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO). The thermal homolysis of the C-ON bond in the dormant alkoxyamine chain-end regenerates the propagating radical and the mediating nitroxide.

NMP has been successfully applied to a broad range of monomers, including styrenics and acrylates. Its application to acrylamides is also well-established. The efficiency of NMP for acrylamides can be dependent on the choice of the nitroxide. For instance, while TEMPO is effective for styrene (B11656), more sterically hindered or structurally optimized nitroxides, such as N-tert-butyl-N-(1-diethylphosphono-2,2-dimethylpropyl) nitroxide (SG1), have shown greater efficacy for controlling the polymerization of acrylates and acrylamides, particularly at lower temperatures. Although specific studies detailing the NMP of this compound are scarce, the general success of NMP for other functional acrylamides suggests its viability for this monomer. The presence of the amide proton could potentially participate in side reactions at the elevated temperatures often required for NMP, necessitating careful optimization of reaction conditions.

Photoinitiated Controlled Radical Polymerization Approaches

Photoinitiated controlled radical polymerization methods offer distinct advantages, including spatial and temporal control over the polymerization process and the ability to conduct reactions at ambient temperatures. nih.gov This is particularly beneficial for the polymerization of sensitive functional monomers and for applications requiring precise control over the polymer architecture. Low-temperature conditions can help produce high molecular weight polymers by minimizing side reactions such as branching and cross-linking. nih.gov

These approaches can be combined with various CLRP techniques, including RAFT and ATRP. In photoinitiated RAFT, for example, radicals can be generated via photolysis of a suitable photoinitiator, which then initiates polymerization in the presence of a RAFT agent. This allows the polymerization to be started and stopped simply by turning a light source on and off. One application of this is in photoinitiated polymerization-induced self-assembly (photo-PISA), where the polymerization of a solvophobic block from a solvophilic macro-RAFT agent leads to the in-situ formation of block copolymer nano-objects. nih.gov For instance, ketone-functionalized diblock copolymer nano-objects have been prepared via photoinitiated RAFT dispersion polymerization using a poly(diacetone acrylamide)-based macro-RAFT agent. nih.gov

Similarly, photoinduced ATRP can be achieved using a photoredox catalyst that regenerates the activator species under light irradiation, allowing for polymerization with ultra-low catalyst concentrations. For this compound, photoinitiated methods would be highly advantageous, as they would allow for polymerization under mild conditions, preserving the integrity of the functional groups.

Anionic Polymerization of Acrylamide Derivatives

Anionic polymerization can produce polymers with highly controlled microstructures and narrow molecular weight distributions. However, its application to acrylamide derivatives is highly dependent on the substitution pattern of the nitrogen atom. N,N-disubstituted acrylamides, which lack an acidic amide proton, can undergo living anionic polymerization under specific conditions. acs.orgfigshare.com The use of certain initiators in combination with Lewis acids like diethylzinc (B1219324) (Et2Zn) or lithium chloride (LiCl) in polar solvents like tetrahydrofuran (B95107) (THF) has been shown to yield well-defined poly(N,N-dialkylacrylamide)s with controlled molecular weights and, in some cases, controlled tacticity. acs.orgfigshare.comacs.org

Copolymerization Strategies Involving this compound

Statistical Copolymerization: Synthesis and Characterization

Statistical copolymerization involves the simultaneous polymerization of two or more different monomers, leading to a polymer chain with a random or statistical distribution of monomer units. The composition and microstructure of the resulting copolymer are governed by the monomer feed ratio and the relative reactivities of the monomers, which are quantified by the monomer reactivity ratios (r1 and r2). nih.gov

The reactivity ratios can be determined using various methods, including linear graphical techniques like the Finemann-Ross and Kelen-Tüdös methods, or more accurately through non-linear least-squares fitting of the copolymer composition equation. nih.govacs.orgmdpi.com In-situ monitoring of monomer conversion by techniques such as 1H NMR spectroscopy has emerged as a powerful tool for the precise determination of these ratios. acs.org

While reactivity ratios for the specific copolymerization of this compound have not been reported in the literature, data from related systems provide valuable insights. For example, in the copolymerization of N-substituted acrylamides with monomers like styrene or various methacrylates, the reactivity ratios indicate how each monomer preferentially adds to a growing chain ending in either of the two monomer units. zenodo.org This information is crucial for predicting the copolymer composition and for designing polymers with specific properties.

Table 2: Monomer Reactivity Ratios for Copolymerization of N-Substituted Acrylamides (M1) with Comonomers (M2)
Monomer 1 (M1)Monomer 2 (M2)r1r2Polymerization MethodReference
N-VinylpyrrolidoneIsobornyl Methacrylate (B99206)0.2922.673Free Radical nih.gov
N-isopropylacrylamideN,N-dimethylacrylamide0.891.02- mdpi.com
AcrylamideStyrene0.201.05- zenodo.org
N,N-DimethylacrylamideStyrene0.231.23- zenodo.org

Block Copolymer Synthesis and Architecture Control

Block copolymers, which consist of two or more distinct polymer chains (blocks) linked together, are of great interest due to their ability to self-assemble into ordered nanostructures. The most effective methods for synthesizing well-defined block copolymers rely on living or controlled polymerization techniques, such as ATRP, RAFT, and NMP. mdpi.com

The typical strategy for block copolymer synthesis is sequential monomer addition. In this approach, a first monomer is polymerized to create a "living" polymer chain, often referred to as a macroinitiator (in ATRP) or a macro-chain transfer agent (macro-CTA, in RAFT). After the first monomer is consumed, a second monomer is added to the reaction mixture, which then polymerizes from the active end of the first block, forming a diblock copolymer. This process can be extended to create triblock, multiblock, or more complex architectures. mdpi.com

The synthesis of block copolymers containing poly(acrylamide) segments has been widely reported. For example, thermo-responsive ABA triblock copolymers of poly(N-isopropylacrylamide) (PNIPAM) and poly(2-methacryloyloxyethyl phosphorylcholine) have been synthesized by ATRP using a bifunctional initiator. mdpi.com Similarly, RAFT polymerization is frequently used to prepare block copolymers of N-substituted acrylamides with a wide range of other monomers, including acrylates, methacrylates, and styrenes. jmcs.org.mxresearchgate.net

Based on these established methodologies, the synthesis of block copolymers incorporating a poly(this compound) segment is highly feasible. This would involve first polymerizing the target monomer in a controlled manner to form a macroinitiator or macro-CTA, followed by the addition and polymerization of a second monomer to generate the desired block copolymer architecture.

Table 3: Examples of Block Copolymers Synthesized from N-Substituted Acrylamides
Block CopolymerSynthesis MethodMonomer 1Monomer 2Reference
PNIPAM-b-PMPC-b-PNIPAMATRPN-isopropylacrylamide (NIPAM)2-methacryloyloxyethyl phosphorylcholine (B1220837) (MPC) mdpi.com
p(HEMA)-b-p(NIPAAm)RAFT2-hydroxyethyl methacrylate (HEMA)N-isopropylacrylamide (NIPAAm) jmcs.org.mx
p(NIPAAm)-b-p(MMA)RAFTN-isopropylacrylamide (NIPAAm)Methyl methacrylate (MMA) researchgate.net
p(DMAM)-b-p(NIPAM)ATRPN,N-dimethylacrylamide (DMAM)N-isopropylacrylamide (NIPAM) rsc.org

Graft Copolymerization Techniques and Applications

Graft copolymerization is a powerful method for modifying the properties of a base polymer by covalently attaching side chains of a different polymer. For a monomer like this compound, this technique could be employed to impart unique surface properties, such as hydrophobicity or specific binding capabilities, onto a variety of substrate materials.

Techniques: Commonly used techniques for grafting acrylamide-based monomers onto polymer backbones include:

"Grafting onto": This involves attaching pre-formed polymer chains with reactive end-groups to the backbone of a substrate polymer.

"Grafting from": This method initiates the polymerization of the monomer directly from active sites created on the surface of the substrate polymer. This is often achieved through methods like free-radical polymerization initiated by chemical initiators or high-energy radiation.

"Grafting through": This technique involves the copolymerization of a macromonomer (a polymer chain with a polymerizable end group) with other monomers.

For instance, acrylamide has been successfully grafted onto natural polymers like cellulose (B213188) and collagen using chemical initiators such as ceric ammonium (B1175870) nitrate (B79036) (CAN) or potassium persulfate (K₂S₂O₈). itu.edu.trfudutsinma.edu.ngnih.govresearchgate.net These methods create active radical sites on the polymer backbone, which then initiate the polymerization of the acrylamide monomer, forming the grafted chains. fudutsinma.edu.ng

Applications: The incorporation of the trifluoroacetamido group via grafting could be highly advantageous for several applications:

Biomaterials: Grafting onto biocompatible polymers could create surfaces that resist protein fouling or promote specific cell adhesion, leveraging the unique properties of fluorinated compounds.

Separation Media: Grafted polymers could be used in chromatography or membrane-based separations where the fluorinated groups can provide selective interactions.

Smart Textiles: Functionalizing fabrics by grafting could impart properties like water and oil repellency. mdpi.com

Incorporation via Macromonomer Approaches

The macromonomer approach involves synthesizing a polymer chain of this compound that is terminated with a polymerizable group, such as a vinyl or acrylate (B77674) function. This macromonomer can then be copolymerized with other monomers to create well-defined graft or comb-like copolymers. This method offers excellent control over the length of the grafted chains and their distribution along the polymer backbone.

The synthesis of such a macromonomer would typically involve a controlled radical polymerization (CRP) technique, like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, to produce a polymer of the target monomer with a narrow molecular weight distribution and a reactive end-group derived from the chain transfer agent.

Reactivity Ratio Determination and Monomer Sequence Distribution Analysis

When this compound (M₁) is copolymerized with another monomer (M₂), the reactivity ratios (r₁ and r₂) are crucial parameters that describe the relative preference of a growing polymer chain ending in M₁ or M₂ to add another M₁ or M₂ monomer.

r₁ > 1: The growing chain ending in M₁ prefers to add another M₁ monomer (homopolymerization).

r₁ < 1: The growing chain ending in M₁ prefers to add an M₂ monomer (copolymerization).

r₁r₂ = 1: An ideal random copolymer is formed, where the monomer sequence is statistically random.

r₁r₂ < 1: The copolymer tends towards an alternating sequence of monomers. asianpubs.org

r₁r₂ > 1: The copolymer tends to form blocks of each monomer.

These ratios are typically determined experimentally by carrying out copolymerizations at low conversion with varying initial monomer feed ratios and analyzing the resulting copolymer composition. nih.gov Common linearization methods used for this purpose include the Fineman-Ross, inverted Fineman-Ross, and Kelen-Tüdös methods. researchgate.netnih.govresearchgate.net

The reactivity ratios directly influence the monomer sequence distribution (e.g., random, alternating, or blocky) within the copolymer chain, which in turn dictates the macroscopic properties of the final material. researchgate.netmdpi.com

Table 1: Methods for Determining Monomer Reactivity Ratios

Method Description Key Advantage
Fineman-Ross (F-R) A graphical linearization method based on the copolymer composition equation. Simple and widely used.
Inverted Fineman-Ross (IFR) A variation of the F-R method that can provide different weighting to data points. Can improve accuracy in some cases.
Kelen-Tüdös (K-T) A graphical method that introduces an arbitrary constant to spread data points more evenly, reducing bias. Generally considered more reliable than the F-R method. researchgate.netnih.gov
Mayo-Lewis An intersection method that provides a visual representation of the reactivity ratios. Intuitive graphical determination. nih.gov

Mechanistic Investigations of Polymerization Kinetics

Influence of the Trifluoroacetamido Group on Monomer Reactivity and Polymerization Rate

The trifluoroacetamido group, -NHC(O)CF₃, is expected to have a significant impact on the polymerization of the acrylamide monomer due to its strong electron-withdrawing nature.

Monomer Reactivity: The CF₃ group is a powerful electron-withdrawing group. This effect, transmitted through the acetamido linkage, would decrease the electron density of the acrylamide double bond. This can affect the monomer's reactivity towards radical addition. Studies on similar fluorinated monomers often show altered reactivity compared to their non-fluorinated analogs.

Elucidation of Chain Propagation and Termination Mechanisms

The free-radical polymerization of this compound would proceed through the classical steps of initiation, propagation, and termination.

Initiation: A radical initiator (e.g., AIBN or a persulfate) decomposes to form primary radicals, which then add to a monomer molecule to start a polymer chain.

Propagation: The newly formed monomer radical adds to successive monomer molecules, rapidly extending the polymer chain. researchgate.netsemanticscholar.org This step is governed by the propagation rate constant, kₚ.

Termination: The growth of a polymer chain is halted. This typically occurs through:

Combination (or Coupling): Two growing polymer radicals combine to form a single "dead" polymer chain.

Disproportionation: A hydrogen atom is transferred from one growing radical to another, resulting in two "dead" chains, one with a saturated end and one with an unsaturated end.

The specific termination mechanism that predominates can be influenced by factors such as monomer structure and reaction temperature. Controlled radical polymerization techniques like RAFT introduce a reversible chain-transfer step that minimizes irreversible termination, allowing for the synthesis of well-defined polymers. nih.gov

Effects of Reaction Environment on Polymerization Control

The environment in which the polymerization is conducted can exert profound control over the reaction kinetics and the properties of the resulting polymer.

pH: The pH of the reaction medium can be critical, especially in aqueous solutions. While the trifluoroacetamido group is not strongly acidic or basic, extreme pH values could lead to the hydrolysis of the amide bonds in either the monomer or the resulting polymer. For monomers containing ionizable groups, pH dramatically alters reactivity ratios by affecting the charge on the monomer and the propagating radical. researchgate.netmdpi.com

Ionic Strength: In aqueous polymerizations, particularly of charged or highly polar monomers, the ionic strength of the solution (controlled by adding salts like NaCl) can influence polymerization kinetics. polimi.it It can affect the electrostatic interactions between monomer units and the growing polymer chains, thereby altering the rate of polymerization.

Solvent Polarity: The choice of solvent is crucial. The polarity and hydrogen-bonding capability of the solvent can influence the reactivity of both the monomer and the propagating radical. researchgate.net For acrylamides, solvents can affect the conformation of the growing polymer chain and the accessibility of the radical center, thereby influencing the propagation and termination rates. ugent.beresearchgate.netrsc.org For example, copolymerizations of acrylamide in different solvents like dioxane versus ethanol (B145695) can yield copolymers with significantly different compositions, indicating a strong solvent effect on monomer reactivity ratios. researchgate.net

Table 2: Expected Influence of Reaction Environment on Polymerization

Parameter Potential Effect on Polymerization of this compound
pH (in aqueous media) Extreme pH may cause hydrolysis of amide linkages. Could influence radical stability. researchgate.net
Ionic Strength May alter monomer solubility and aggregation behavior in polar solvents, affecting reaction rates. polimi.it
Solvent Polarity Can significantly alter monomer reactivity and copolymer composition by influencing radical stabilization and monomer solvation. researchgate.netnih.gov
Temperature Increases rates of initiation, propagation, and termination. Can affect polymer molecular weight and termination mechanism. mdpi.com

Characterization of Poly N 6 2,2,2 Trifluoroacetamido Hexyl Acrylamide and Its Copolymers

Chromatographic Analysis for Polymer Properties

Chromatographic techniques are essential for assessing the macroscopic properties of the polymer sample, such as its molecular weight, molecular weight distribution, and purity.

SEC (also known as GPC) is the standard method for determining the molecular weight characteristics of polymers. rsc.org The technique separates polymer molecules based on their hydrodynamic volume in solution. Larger molecules elute from the chromatography column faster than smaller molecules.

From an SEC/GPC analysis, several key parameters are obtained:

Number-Average Molecular Weight (Mₙ): The total weight of the polymer sample divided by the total number of polymer molecules.

Weight-Average Molecular Weight (Mₙ): An average that is biased towards larger molecules.

Polydispersity Index (PDI): The ratio Mₙ/Mₙ, which describes the breadth of the molecular weight distribution. A PDI value of 1.0 indicates a perfectly monodisperse sample (all chains have the same length), while higher values indicate a broader distribution. For polymers made by controlled radical polymerization techniques, PDI values are typically low (e.g., < 1.3). cmu.edu

The choice of eluent is critical for the analysis of polyacrylamides to prevent interactions between the polymer and the column's stationary phase. brad.ac.uk Solvents such as tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), or specialized aqueous buffer systems are often employed. nih.gov

Table 4: Example GPC Data for a Controlled Polymerization
ParameterDescriptionTypical Value
Mₙ ( g/mol )Number-Average Molecular Weight25,000
Mₙ ( g/mol )Weight-Average Molecular Weight28,000
PDIPolydispersity Index (Mₙ/Mₙ)1.12

Note: These are representative values and actual results will depend on the specific polymerization conditions.

While GPC is used for the polymer itself, HPLC is an invaluable tool for assessing the purity of the final polymer product, specifically by quantifying the amount of unreacted monomer. wur.nlepa.gov Residual monomer can be a significant concern in many applications, and its concentration must often be controlled to very low levels. scispace.combesjournal.com

A reverse-phase HPLC method can be developed to separate the small, relatively nonpolar monomer, N-(6-(2,2,2-trifluoroacetamido)hexyl)acrylamide, from the large, polar polymer chains. The polymer will typically elute very quickly or be retained on the column, while the monomer will have a characteristic retention time. Using a UV detector and a calibration curve generated from standards of the pure monomer, the concentration of residual monomer in the polymer sample can be accurately determined, often to parts-per-billion (ppb) levels. scispace.com

Table 5: Typical HPLC Parameters for Residual Monomer Analysis
ParameterCondition
Column C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient of Water and Acetonitrile (B52724) (with 0.1% Formic Acid)
Flow Rate 1.0 mL/min
Detection UV Detector at ~210 nm
Injection Volume 20 µL

Microscopic and Morphological Characterization

Microscopic techniques are essential for understanding the physical structure of polymers, from their large-scale surface features to their nanoscale organization.

Scanning Electron Microscopy (SEM) (for polymer morphology and fiber formation)

Scanning Electron Microscopy (SEM) is a powerful technique used to visualize the surface topography and morphology of materials at a high resolution. In the context of Poly[this compound] and its copolymers, SEM would be employed to examine the structure of polymer films, hydrogels, or electrospun fibers.

Key insights from SEM analysis include:

Surface Texture: Revealing whether the polymer surface is smooth, porous, or layered.

Pore Structure: Characterizing the size, distribution, and interconnectivity of pores within a hydrogel, which is crucial for applications like tissue engineering.

Fiber Morphology: For electrospun materials, SEM allows for the measurement of fiber diameter, uniformity, and orientation, and can identify the presence of defects like beads.

For instance, studies on other acrylamide (B121943) copolymer gels have utilized SEM to reveal their surface morphology. In one study of N-isopropylacrylamide (NIPAM) and N-ethylacrylamide (NEAM) copolymer gels, SEM images showed distinct changes in surface structure with varying comonomer ratios. researchgate.net Similarly, SEM analysis of a tamarind seed polysaccharide-grafted-polyacrylamide copolymer revealed that particles were asymmetrical in shape with some possessing a layered surface. nih.gov For poly(acrylic acid-co-acrylamide)-graft-polyaniline, SEM images have been used to observe the surface morphology before and after irradiation. researchgate.net

Transmission Electron Microscopy (TEM) (for nanostructure visualization)

Transmission Electron Microscopy (TEM) offers higher resolution than SEM and is used to visualize the internal structure and nanoscale organization of materials. For amphiphilic copolymers of Poly[this compound], TEM is indispensable for visualizing self-assembled nanostructures like micelles or nanoparticles in solution. nih.gov

Typical applications of TEM in this context include:

Micelle Visualization: Confirming the formation of spherical micelles by amphiphilic block copolymers in aqueous media. researchgate.netnih.gov

Size and Shape Analysis: Determining the size distribution and morphology (e.g., spherical, worm-like) of nanoparticles. nih.gov

Core-Shell Structure: In some cases, TEM can provide contrast between the core and shell of a micelle, offering insights into its internal structure.

For example, TEM has been used to confirm the spherical morphology of micelles formed from multi-arm amphiphilic block copolymers. nih.gov The technique allows for direct visualization and measurement of these nanostructures, which is critical for applications such as drug delivery. Samples for TEM are typically prepared by depositing a dilute solution of the micelles onto a carbon-coated copper grid and allowing it to air dry. nih.gov

Thermal Analysis for Material Stability

Thermal analysis techniques are used to measure the physical and chemical properties of a material as a function of temperature. They are critical for determining the material's thermal stability and processing window.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. This analysis provides crucial information about the thermal stability and decomposition profile of a polymer. The output is a TGA curve, which plots the percentage of remaining mass against temperature.

From a TGA curve, one can determine:

Onset of Decomposition: The temperature at which the polymer begins to lose mass, indicating the start of thermal degradation.

Decomposition Stages: The presence of single or multiple steps in the TGA curve, which can correspond to the degradation of different parts of the polymer, such as side chains and the main backbone. researchgate.net

Residual Mass: The amount of material left at the end of the analysis, which can indicate the formation of a char residue.

In studies of various polyacrylamide copolymers, TGA has been used to compare their thermal stabilities. For example, the thermal degradation of control acrylamide has been shown to commence at around 148°C and result in a 58.82% weight loss in a single step. researchgate.net The thermal stability of copolymers can be influenced by the nature of the comonomers. researchgate.netresearchgate.net

Table 1: Illustrative TGA Data for Acrylamide-Related Polymers

Polymer SystemDecomposition Onset (°C)Main Weight Loss Range (°C)Key FindingReference
Acrylamide (Am)~148148-195Shows a single-step thermal degradation pattern. researchgate.net
Poly(N-isopropylacrylamide) (PNIPAM)~300300-450Degradation attributed to side chains and functional groups. researchgate.net
Poly(2-ethyl hexyl acrylate) (Poly(2-EHA))~250250-450Thermal stability observed up to 250°C at a low heating rate. nih.gov
PIBMA-b-PNVP CopolymersVaries~200-500Degradation characteristics are unique compared to the respective homopolymers. researchgate.net

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal transitions, such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc). jordilabs.com

For amorphous or semi-crystalline polymers like Poly[this compound], DSC is particularly important for determining:

Glass Transition Temperature (Tg): The temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. tainstruments.com The Tg is a critical parameter that dictates the material's operating temperature range. The incorporation of different comonomers can significantly alter the Tg of the resulting copolymer. mdpi.comresearchgate.net

Melting and Crystallization: For semi-crystalline polymers, DSC can identify the melting temperature of crystalline domains and the heat of fusion, which relates to the degree of crystallinity. mdpi.com

In random copolymers, a single, narrow glass transition is typically observed. mdpi.com The value of the Tg often depends on the composition of the copolymer. For example, in a series of poly(N-isopropylacrylamide-co-acrylic acid) copolymers, a single Tg was observed for each composition, indicating the formation of random copolymers. mdpi.com

Table 2: Illustrative Glass Transition Temperatures (Tg) for Various Copolymers

Copolymer SystemCompositionTg (°C)Key FindingReference
Poly(N-isopropylacrylamide-co-acrylic acid)Pure PNIPAAm~140Tg increases with the incorporation of acrylic acid units due to strong intermolecular hydrogen bonding. mdpi.com
Poly(N-isopropylacrylamide-co-acrylic acid)PNIPAAm30-co-PAA70~159
Poly(BrPMAAm-co-AMPS)Pure Poly(BrPMAAm)168Tg increases with the concentration of the polar monomer AMPS. researchgate.net
Poly(BrPMAAm-co-AMPS)0.36:0.64 ratio210
Poly(n-dodecyl acrylamide)Homopolymer77Exhibits both a Tg and a nanophase separation melting point (-29°C) due to alkyl side chains. researchgate.net

Rheological Characterization of Polymeric Solutions and Gels

Rheology is the study of the flow and deformation of matter. For polymers, rheological characterization provides fundamental insights into the behavior of their solutions and gels under shear, which is essential for processing and application. researchgate.net A modular compact rheometer is often used for these measurements. karazin.uamdpi.com

Key rheological properties include:

Viscosity: A measure of a fluid's resistance to flow. Polymer solutions are typically non-Newtonian, meaning their viscosity changes with the applied shear rate. Many polyacrylamide solutions exhibit "shear-thinning" behavior, where viscosity decreases as the shear rate increases. mdpi.comresearchgate.net This is due to the alignment of polymer chains in the direction of flow. karazin.ua

Viscoelasticity: Polymeric materials can exhibit both viscous (liquid-like) and elastic (solid-like) properties. Dynamic oscillatory tests are used to measure the storage modulus (G'), representing the elastic component, and the loss modulus (G''), representing the viscous component.

Gel Strength: For hydrogels, rheology can determine the strength and stability of the gel network.

The rheological properties of polyacrylamide solutions are highly dependent on factors such as polymer concentration, molecular weight, temperature, and the presence of salts. researchgate.netnlc-bnc.cascispace.com For associative polymers, hydrophobic interactions can lead to the formation of physical linkages between chains, dramatically increasing the solution viscosity. kpi.ua The viscosity and relaxation time of polyacrylamide solutions can also be altered when they flow through microchannels under high shear rates, a phenomenon known as mechanical degradation. nih.gov

Table 3: Summary of Key Rheological Behaviors in Acrylamide Polymer Systems

PropertyObservationControlling FactorsReference
Flow BehaviorMost polyacrylamide solutions are pseudoplastic (shear-thinning).Shear rate, polymer concentration, molecular weight. researchgate.netnlc-bnc.ca
ViscosityIncreases significantly with higher polymer concentration.Concentration, temperature, salinity. researchgate.netscispace.com
Effect of SaltAddition of salts typically reduces viscosity due to the screening of electrostatic repulsions on the polymer chain.Salt concentration, ion type. researchgate.net
Viscoelasticity (G', G'')The storage (G') and loss (G'') moduli are frequency-dependent. The point where G' = G'' is the crossover point, indicating a transition in behavior.Frequency, concentration, temperature, crosslinker content. mdpi.comnlc-bnc.ca
Associative ThickeningHydrophobically modified copolymers can show a significant increase in viscosity due to intermolecular associations.Hydrophobe content and distribution, presence of surfactants. kpi.ua

Post Polymerization Modification Strategies for Poly N 6 2,2,2 Trifluoroacetamido Hexyl Acrylamide

Selective Hydrolysis and Deprotection of Trifluoroacetamido Groups to Primary Amine Functionalities

The crucial first step in the functionalization of poly[N-(6-(2,2,2-trifluoroacetamido)hexyl)acrylamide] is the selective removal of the trifluoroacetamido protecting group to expose the primary amine. This deprotection is typically achieved through hydrolysis under basic conditions. The trifluoroacetyl group is known to be labile to basic hydrolysis, allowing for its removal without significant degradation of the polyacrylamide backbone.

Commonly employed methods for the hydrolysis of trifluoroacetamides involve treatment with mild bases such as sodium carbonate or ammonia (B1221849) in an aqueous or alcoholic solvent system. The reaction progress can be monitored by spectroscopic techniques like Fourier-transform infrared (FTIR) spectroscopy, observing the disappearance of the characteristic trifluoroacetamide (B147638) carbonyl stretch and the appearance of signals corresponding to the primary amine. Nuclear magnetic resonance (NMR) spectroscopy is also a valuable tool for confirming the complete removal of the trifluoroacetyl group by monitoring the disappearance of the fluorine signals and the shifts in the proton signals of the hexyl spacer.

The efficiency of the hydrolysis reaction is influenced by several factors, including the concentration of the base, reaction temperature, and reaction time. Optimization of these parameters is critical to ensure complete deprotection while minimizing any potential side reactions, such as hydrolysis of the amide linkages in the polymer backbone.

Subsequent Chemical Functionalization via Amine-Reactive Chemistry

Once the primary amine functionalities are exposed, poly[N-(6-aminohexyl)acrylamide] becomes a highly valuable scaffold for a wide array of subsequent chemical modifications. The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile, readily participating in various reactions to form stable covalent bonds. This opens up a vast chemical space for creating novel polymer architectures with tailored properties.

Amidation, Alkylation, and Arylation Reactions for Novel Architectures

The primary amine groups along the polymer chain can be readily modified through well-established amine-reactive chemistries.

Amidation: One of the most common modifications is the formation of amide bonds. This can be achieved by reacting the amine-functionalized polymer with a variety of reagents, including:

Acyl chlorides and acid anhydrides: These highly reactive electrophiles react rapidly with primary amines to form stable amide linkages.

Carboxylic acids: In the presence of a coupling agent, such as a carbodiimide (B86325) (e.g., EDC), carboxylic acids can be activated to react with the amines, forming amide bonds under mild conditions. This method is particularly useful for attaching sensitive molecules like peptides or drugs.

Alkylation and Arylation: The primary amines can also undergo nucleophilic substitution reactions with alkyl or aryl halides to introduce new side chains. This allows for the tuning of the polymer's solubility, thermal properties, and self-assembly behavior.

These reactions provide a straightforward means to introduce a wide range of functional groups, leading to the creation of novel polymer architectures with diverse chemical and physical properties.

Bioorthogonal "Click" Chemistry Approaches for Specific Conjugation

"Click" chemistry refers to a class of reactions that are highly efficient, selective, and proceed under mild, often biological, conditions. These reactions are particularly well-suited for the specific and controlled functionalization of polymers. For amine-functionalized polymers, several "click" strategies can be employed:

Azide-Alkyne Cycloaddition: The primary amine can be converted into an azide (B81097) or an alkyne functionality. For instance, reaction with an azide-containing activated ester would introduce azide groups onto the polymer. This "clicked" polymer can then undergo a copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) with a molecule containing the complementary alkyne or azide group, respectively.

Thiol-ene and Thiol-yne Reactions: The amine group can be modified to introduce a thiol functionality. This thiol-functionalized polymer can then participate in highly efficient thiol-ene or thiol-yne "click" reactions with molecules containing alkene or alkyne groups.

These bioorthogonal approaches offer exceptional control over the conjugation process, enabling the attachment of complex biomolecules, fluorescent dyes, or other reporter molecules with high specificity and yield.

Grafting-From and Grafting-To Strategies for Surface Modification

The amine groups on the polymer backbone can serve as anchor points for grafting other polymer chains, leading to the formation of graft copolymers with complex architectures and properties. Two primary strategies are employed for this purpose:

Grafting-To: In this approach, pre-synthesized polymer chains with a reactive end-group are attached to the amine functionalities of the poly[N-(6-aminohexyl)acrylamide] backbone. This method allows for good control over the characteristics of the grafted chains but can be limited by steric hindrance, which may result in lower grafting densities.

Grafting-From: This strategy involves immobilizing an initiator species onto the amine groups of the polymer. Subsequently, a second monomer is polymerized from these initiated sites, leading to the growth of polymer chains directly from the backbone. The "grafting-from" approach typically results in higher grafting densities and allows for the synthesis of well-defined polymer brushes.

Control over Modification Efficiency and Site-Specificity for Tailored Polymer Architectures

Achieving precise control over the degree and location of modification is paramount for creating well-defined and functional polymer architectures. Several factors influence the efficiency and site-specificity of the post-polymerization modification of poly[N-(6-aminohexyl)acrylamide]:

Stoichiometry of Reagents: By carefully controlling the molar ratio of the modifying agent to the amine groups on the polymer, the degree of functionalization can be tuned. Sub-stoichiometric amounts will result in partial modification, leading to copolymers with both amine and functionalized side chains.

Reaction Conditions: Parameters such as reaction time, temperature, solvent, and catalyst concentration can significantly impact the reaction kinetics and, consequently, the modification efficiency.

Steric Hindrance: The accessibility of the amine groups can be influenced by the local polymer conformation and the size of the modifying agent. Steric hindrance may lead to a non-uniform distribution of functional groups along the polymer chain.

Protecting Group Chemistry: In cases where multiple reactive sites are present on the modifying agent, the use of orthogonal protecting groups can ensure site-specific reactions.

By carefully manipulating these factors, it is possible to synthesize a wide range of tailored polymer architectures with precise control over their composition and functionality.

Characterization of Modified Polymers (as in Section 4)

Thorough characterization is essential to confirm the successful modification of poly[N-(6-aminohexyl)acrylamide] and to understand the structure-property relationships of the resulting functional polymers. A suite of analytical techniques is employed for this purpose:

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): NMR is a powerful tool for elucidating the chemical structure of the modified polymers. It can confirm the attachment of new functional groups, determine the degree of modification, and provide information about the polymer's microstructure.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the presence of specific functional groups by their characteristic vibrational frequencies. It is particularly useful for monitoring the disappearance of the primary amine signal and the appearance of new bands corresponding to the introduced functionalities (e.g., amide carbonyl, ester carbonyl).

Chromatographic Techniques:

Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): SEC/GPC is used to determine the molecular weight and molecular weight distribution (polydispersity) of the polymers. This is important to ensure that no significant chain scission or cross-linking has occurred during the modification process.

Thermal Analysis:

Differential Scanning Calorimetry (DSC): DSC is used to measure the glass transition temperature (Tg) of the polymers. Changes in Tg can provide insights into the effect of the modification on the polymer's chain mobility and physical state.

Thermogravimetric Analysis (TGA): TGA provides information about the thermal stability of the modified polymers by measuring their weight loss as a function of temperature.

By employing a combination of these characterization techniques, a comprehensive understanding of the chemical structure, molecular weight, and thermal properties of the modified polymers can be obtained, which is crucial for their further development and application.

Advanced Applications and Functional Materials Derived from Poly N 6 2,2,2 Trifluoroacetamido Hexyl Acrylamide and Its Copolymers

Biomedical and Bio-Related Material Applications

The unique structural features of poly[N-(6-(2,2,2-trifluoroacetamido)hexyl)acrylamide] position it as a promising candidate for various biomedical applications. The presence of the trifluoromethyl group can impart hydrophobicity and unique protein interactions, while the amide groups offer sites for hydrogen bonding, crucial for interactions within biological systems.

Polymeric Scaffolds for Cell Culture and Regenerative Medicine

Copolymers incorporating "this compound" could offer scaffolds with tunable surface properties. The fluorinated group would likely alter the surface energy and protein adsorption characteristics of the scaffold, which are known to influence cell adhesion, proliferation, and differentiation. It is conceivable that by copolymerizing this monomer with more hydrophilic monomers, scaffolds with controlled hydrophobicity could be fabricated to optimize the cellular microenvironment for specific cell types.

Bioconjugates for Molecular Diagnostics and Biosensing Platforms

Bioconjugation, the covalent linking of biomolecules to other molecules, is a cornerstone of modern diagnostics and biosensing. Polyacrylamides are frequently used as a backbone for bioconjugation due to their water solubility and the presence of functional groups that can be modified. The "this compound" monomer possesses a secondary amide that could potentially be functionalized for the attachment of probes, antibodies, or enzymes.

Furthermore, the trifluoroacetyl group can be hydrolyzed to a primary amine, providing a reactive handle for bioconjugation. This would allow for the creation of functionalized polymers capable of specifically binding to target analytes. In the context of biosensors, the incorporation of such a polymer could enhance the sensitivity and selectivity of the sensing platform. For example, covalent immobilization of enzymes on a polymer-coated sensor surface can improve the operational stability of the biosensor. The unique properties of the fluorinated monomer could also be leveraged to reduce non-specific binding, a common challenge in biosensor development.

Responsive Polymeric Systems (e.g., pH-, thermo-, or redox-responsive)

Stimuli-responsive or "smart" polymers that undergo conformational or phase changes in response to external stimuli are of great interest for a variety of biomedical applications.

pH-Responsive Systems: While the trifluoroacetamido group itself is not pH-responsive in the physiological range, its hydrolysis to a primary amine would introduce pH-sensitive moieties into the polymer chain. This could be exploited to create hydrogels that swell or shrink in response to changes in pH, making them suitable for drug delivery to specific sites in the body with distinct pH environments, such as the stomach or tumor microenvironments. Copolymers of acrylamide (B121943) and acrylic acid, for instance, exhibit pH-dependent swelling due to the ionization of the carboxylic acid groups. nih.govsemanticscholar.org

Thermo-Responsive Systems: The incorporation of the "this compound" monomer into a polymer backbone could influence its thermoresponsive behavior. The balance between the hydrophilic acrylamide backbone and the hydrophobic side chain, which includes the hexyl and trifluoroacetamido groups, could lead to a lower critical solution temperature (LCST). This would cause the polymer to be soluble in water at lower temperatures and to phase-separate upon heating. Fluorinated polyacrylamides have been shown to exhibit sharp thermoresponsive properties. scilit.comresearchgate.net This behavior is highly sought after for applications such as injectable hydrogels that are liquid at room temperature and form a gel at body temperature.

Redox-Responsive Systems: To impart redox sensitivity, monomers containing disulfide bonds or other redox-active moieties would need to be copolymerized with "this compound." The resulting copolymers could be designed to degrade or release an encapsulated payload in response to the reducing environment found inside cells, which has a higher concentration of glutathione (B108866) than the extracellular space. This strategy is often employed in the design of drug delivery systems for cancer therapy.

Polymeric Excipients for Drug Delivery and Encapsulation Systems

Polymeric excipients play a crucial role in modern drug formulations, serving to enhance solubility, stability, and control the release of active pharmaceutical ingredients. The amphiphilic nature that would be imparted by the "this compound" monomer makes its polymer a candidate for forming micelles or nanoparticles for the encapsulation of hydrophobic drugs. nih.gov

The hydrophobic trifluoromethyl groups and the hexyl chain would form the core of the micelle, creating a microenvironment suitable for solubilizing poorly water-soluble drugs. The hydrophilic polyacrylamide backbone would form the corona, ensuring the stability of the micelle in an aqueous environment. The properties of these micelles, such as their critical micelle concentration (CMC), size, and drug-loading capacity, could be tuned by copolymerizing the monomer with other comonomers.

PropertyPotential Advantage for Drug DeliveryAnalogous System Finding
Amphiphilicity Formation of micelles for hydrophobic drug encapsulation.Pluronic block copolymers form core-shell micelles that can encapsulate hydrophobic drugs.
Fluorination Enhanced drug loading capacity and stability of micelles.Fluorinated polymers have been shown to form stable assemblies for drug delivery. cymitquimica.com
Stimuli-Responsiveness Triggered drug release at the target site (e.g., tumor).PNIPAM-based systems show thermo-responsive drug release.

Advanced Materials Science and Engineering Applications

Beyond the biomedical field, the unique properties of polymers derived from "this compound" suggest their utility in advanced materials science and engineering applications, particularly where control of interfacial properties and rheology is important.

Hydrophobically Modified Polymeric Thickeners and Rheology Modifiers in Aqueous Systems

Hydrophobically modified associative polymers are a class of water-soluble polymers that contain a small amount of hydrophobic groups. In aqueous solutions, these hydrophobic groups can associate to form a transient three-dimensional network, leading to a significant increase in viscosity. This makes them effective as rheology modifiers in a wide range of products, including paints, coatings, and personal care products. bldpharm.com

Poly[this compound] is a prime candidate for such applications. The trifluoroacetamidohexyl side chain provides a strong hydrophobic character. When incorporated into a polyacrylamide backbone, these side chains would be expected to form hydrophobic associations in water, leading to a significant thickening effect.

The strength of these associations, and thus the rheological properties of the polymer solution, could be controlled by varying the molar content of the hydrophobic monomer in the copolymer. Research on other hydrophobically modified polyacrylamides has shown that the length and nature of the hydrophobic group have a profound impact on the viscosity and shear-thinning behavior of the polymer solution. The presence of the trifluoromethyl group could lead to particularly strong hydrophobic interactions, resulting in highly efficient thickening.

ParameterEffect on Rheological PropertiesResearch Finding on Analogous Systems
Polymer Concentration Viscosity generally increases with concentration.For hydrophobically modified polyacrylamides, a critical association concentration (CAC) is often observed, above which viscosity increases sharply.
Hydrophobe Content Higher hydrophobe content generally leads to stronger association and higher viscosity.The thickening efficiency of hydrophobically modified polyacrylamides is highly dependent on the mole percent of the hydrophobic comonomer.
Shear Rate Solutions typically exhibit shear-thinning behavior.At low shear rates, a Newtonian plateau is often observed, followed by shear-thinning at higher shear rates.
Temperature Viscosity may decrease with increasing temperature.For some associative polymers, a maximum in viscosity can be observed at a certain temperature due to the interplay of hydrophobic associations and polymer solubility.

Nanostructured Materials (e.g., nanofibers, micelles, vesicles, hydrogels)

The synthesis of polymers from acrylamide and its derivatives has been shown to produce a variety of nanostructured materials, including nanoparticles and nanogels. rsc.orgrsc.org Techniques such as inverse-emulsion free-radical polymerization and reversible addition-fragmentation chain transfer (RAFT) polymerization are employed to control the size and morphology of these structures. rsc.orgrsc.org For instance, copolymers of N-2-hydroxyethyl acrylamide and acrylic acid have been successfully synthesized as nanogels for controlled release applications. rsc.org Similarly, novel block biocopolymers with star-like architectures (six-arms) have been created using N-hydroxyethyl acrylamide, demonstrating the versatility of acrylamide-based monomers in forming complex nanostructures. researchgate.net

The amphiphilic character that would arise from the combination of the hydrophobic hexyl chain and the polar amide and trifluoroacetamido groups in Poly[this compound] suggests a strong potential for self-assembly into various nanostructures in aqueous or mixed-solvent systems. Depending on the polymer concentration, solvent, and temperature, the formation of micelles, vesicles, or other aggregates could be anticipated. Furthermore, the incorporation of cross-linking agents during polymerization could lead to the formation of stable hydrogels with stimuli-responsive properties, potentially sensitive to pH or temperature, analogous to other functional polyacrylamides. rsc.org

Table 1: Potential Nanostructured Materials from Poly[this compound] and Copolymers
NanostructurePotential Formation MechanismKey Structural DriverPotential Application
MicellesSelf-assembly in aqueous solution above critical micelle concentration (CMC).Amphiphilic nature (hydrophobic hexyl chain, polar backbone/end-group).Drug delivery, solubilization of hydrophobic compounds.
VesiclesSelf-assembly of amphiphilic copolymers into bilayer structures.Controlled block copolymer architecture.Encapsulation of hydrophilic agents, microreactors.
NanofibersElectrospinning of high molecular weight polymer solutions. rsc.orgSufficiently high molecular weight and solution viscosity.Tissue engineering scaffolds, high surface area filters.
HydrogelsCopolymerization with a cross-linking agent.Covalent cross-links between polymer chains.Controlled release, superabsorbents, sensors. rsc.org

Electroactive and Optoelectronic Polymers for Organic Electronics

Functional polymers are integral to the development of optoelectronic applications, including photovoltaics, light-emitting diodes (OLEDs), and sensors. researchgate.net The synthesis of well-defined polymers for these applications is often achieved through controlled radical polymerization techniques like RAFT. researchgate.net While Poly[this compound] is not intrinsically conductive, its structure offers possibilities for creating electroactive materials through copolymerization or modification.

The polymer could serve as a flexible, insulating matrix for conductive fillers or as a component in a block copolymer with a conjugated (conductive) polymer block. The trifluoroacetamido group, being electron-withdrawing, could be used to tune the electronic properties of an adjacent electroactive monomer unit within a copolymer. This could influence the polymer's energy levels (HOMO/LUMO) and charge transport characteristics, which are critical for performance in organic electronic devices.

Chemo- and Biosensors for Environmental and Analytical Applications

Polymer-based chemical and biosensors are devices that convert a chemical or biological interaction into a measurable signal. mdpi.comresearchgate.net Polyacrylamides and their derivatives are frequently used in sensor construction due to their hydrophilicity, chemical stability, and the ease with which they can be functionalized. mdpi.com

The functional groups within the this compound monomer unit present opportunities for sensor development. The amide groups can form hydrogen bonds with target analytes, a fundamental mechanism for molecular recognition. nih.gov The trifluoroacetyl group offers a specific site for interaction, potentially with other fluorinated molecules or through dipole-dipole interactions. Copolymers could be designed as molecularly imprinted polymers (MIPs), creating specific recognition cavities for a target analyte. researchgate.net In such a system, the polymer would act as a synthetic receptor, offering high selectivity for environmental pollutants or biological molecules.

Table 2: Potential Sensing Applications
Sensor TypePrinciple of OperationRole of the PolymerPotential Target Analyte
Optical SensorChanges in fluorescence or color upon analyte binding. mdpi.comMatrix for immobilizing a fluorescent dye; analyte binding to the polymer causes a spectral shift.Metal ions, organic pollutants.
Electrochemical SensorChanges in current or potential upon analyte interaction with an electrode. mdpi.comPolymer film modifying the electrode surface, enhancing selectivity or sensitivity.Biomolecules, neurotransmitters.
Molecularly Imprinted Polymer (MIP) SensorSelective rebinding of a target analyte to pre-designed cavities in the polymer. researchgate.netThe polymer itself is the selective recognition element.Fluorinated pharmaceuticals, pesticides.

Environmental and Separation Technologies

Flocculants and Coagulants for Wastewater Treatment

Polyacrylamide-based polymers are extensively used as flocculants in wastewater treatment. koszalin.plitswatergroup.com They function by adsorbing onto suspended particles, neutralizing surface charges, and forming bridges between particles to create larger, faster-settling agglomerates called flocs. researchgate.net The effectiveness of a flocculant depends on its molecular weight, charge (anionic, cationic, or non-ionic), and chemical structure. researchgate.net

Poly[this compound], being non-ionic, would primarily function through a bridging mechanism. The long hexyl side chains could enhance this effect by extending further into the solution to capture suspended particles, potentially making it more efficient than standard polyacrylamide in certain applications. For treating specific types of industrial wastewater, the monomer could be copolymerized with charged monomers, such as acrylic acid (to create an anionic flocculant) or a quaternary ammonium-containing monomer (to create a cationic flocculant), to introduce charge neutralization capabilities. koszalin.plaquaenergyexpo.com

Adsorbents for Selective Contaminant Removal

Polymer-based adsorbents are crucial for removing dissolved contaminants, such as heavy metals and organic pollutants, from water. researchgate.netresearchgate.net Copolymers of acrylamide and acrylic acid, for example, have been synthesized and modified with porous materials to enhance the adsorption of heavy metal ions from aqueous solutions. researchgate.net The carboxylate groups from the acrylic acid units act as binding sites for metal cations. Similarly, polyacrylamide/nanoclay nanocomposites have shown high efficiency in removing Co²⁺ and Ni²⁺ ions. researchgate.net

Copolymers of this compound, particularly with monomers like acrylic acid, could function as effective adsorbents for heavy metals. The polymer network would provide a stable, high-surface-area support for the chelating carboxylate groups. Furthermore, the presence of the fluorinated side chains could impart a selective affinity for fluorinated organic pollutants, which are persistent and difficult to remove by other means. The hydrophobic hexyl chains might also contribute to the adsorption of non-polar organic contaminants through hydrophobic interactions.

Table 3: Potential Adsorption Targets and Mechanisms
Contaminant ClassRequired Polymer ModificationPrimary Adsorption MechanismExample Contaminant
Heavy MetalsCopolymerization with acrylic acid or other chelating monomers. researchgate.netChelation by carboxylate groups.Lead (Pb²⁺), Copper (Cu²⁺), Nickel (Ni²⁺). researchgate.netresearchgate.net
Organic DyesCopolymerization with charged monomers.Electrostatic attraction, hydrogen bonding.Methylene Blue, Congo Red.
Fluorinated PollutantsHomopolymer or copolymer.Fluorophilic interactions, hydrophobic interactions.Per- and polyfluoroalkyl substances (PFAS).
Non-polar OrganicsHomopolymer or copolymer.Hydrophobic interactions via hexyl side chain.Phenols, pesticides.

Polymeric Media for Advanced Separation Techniques (e.g., chromatography, membranes)

Polyacrylamides are foundational materials in separation science, most notably as the sieving matrix in gel electrophoresis for separating proteins and nucleic acids. researchgate.net In liquid chromatography, polymers are used as stationary phases to separate analytes based on differences in their interaction with the polymer. scispace.com Polymeric membranes are also widely used for separations in processes like ultrafiltration, nanofiltration, and gas separation. nih.gov

The unique side chain of Poly[this compound] could be leveraged in these applications.

Chromatography: When used as a stationary phase, the hexyl chains would provide hydrophobic interactions, while the amide and trifluoroacetamido groups could offer hydrogen bonding and dipole-dipole interactions, respectively. This combination of interaction modes could enable unique selectivities for complex mixtures.

Membranes: The polymer could be used to fabricate separation membranes. The long, flexible side chains would influence the polymer's free volume and chain packing, which in turn would determine the membrane's permeability and selectivity. By analogy, poly(N-oleylacrylamide), which also possesses a long alkyl side chain, has been used to create polymeric pseudo-liquid membranes for ion transport. nih.gov The properties of a membrane made from Poly[this compound] could be tailored by controlling the polymer's molecular weight and by copolymerizing it with other monomers to adjust its hydrophilicity and mechanical strength.

Computational and Theoretical Investigations of N 6 2,2,2 Trifluoroacetamido Hexyl Acrylamide Polymeric Systems

Molecular Dynamics Simulations of Polymer Chain Conformation and Solution Behavior

Molecular dynamics (MD) simulations are a cornerstone of computational polymer science, enabling the investigation of polymer chain dynamics, conformation, and interactions with solvent molecules over time. These simulations model the behavior of polymers at the atomic level, providing insights that are often difficult to obtain through experimental methods alone. mdpi.com

In contrast, when simulated in a non-polar organic solvent, the hydrophobic side chains would be well-solvated, likely causing the polymer to adopt a more extended conformation. The interplay between the polar acrylamide (B121943) backbone and the amphiphilic side chains could lead to complex self-assembly behaviors, which MD simulations are well-suited to explore. nih.gov By tracking the positions of atoms over time, MD can reveal the formation of intramolecular hydrogen bonds and the specific ways in which solvent molecules arrange around the polymer, providing a detailed picture of the solvation shell. nih.gov

Table 1: Predicted Radius of Gyration (Rg) for Poly(N-(6-(2,2,2-trifluoroacetamido)hexyl)acrylamide) vs. Polyacrylamide (PAM) in Different Solvents from Hypothetical MD Simulations.
PolymerSolventPredicted ConformationHypothetical Rg (nm)
Polyacrylamide (PAM)WaterExtended Coil5.2
Poly(this compound)WaterCollapsed Globule3.5
Polyacrylamide (PAM)Methanol (B129727)Extended Coil4.9
Poly(this compound)MethanolSwollen Coil4.1
Poly(this compound)HexaneExtended Coil5.5

Quantum Chemical Calculations on Monomer and Polymer Reactivity and Electronic Structure

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), offer profound insights into the electronic structure of molecules, which dictates their chemical reactivity. frontiersin.org These methods are used to calculate properties such as charge distribution, molecular orbital energies (e.g., HOMO and LUMO), and molecular electrostatic potential (MEP). nih.gov

For the this compound monomer, DFT calculations can reveal how the strongly electron-withdrawing trifluoroacetamido group influences the reactivity of the acrylamide moiety. nih.gov This group is expected to pull electron density away from the rest of the molecule, affecting the partial atomic charges on the vinyl carbons and the amide group. The MEP map would visualize these electron-rich (electronegative) and electron-poor (electropositive) regions, identifying likely sites for electrophilic and nucleophilic attack. nih.gov

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. mdpi.com By comparing the calculated electronic properties of this monomer to those of unsubstituted acrylamide, one can predict differences in their polymerization behavior and their ability to participate in non-covalent interactions like hydrogen bonding. For instance, the modified charge distribution on the amide group will influence its hydrogen-bonding capability, which is crucial for the polymer's solution behavior and interaction with biological molecules. unibo.it

Table 2: Predicted Electronic Properties of this compound Monomer vs. Acrylamide Monomer from DFT Calculations.
MonomerCalculated PropertyPredicted ValueImplication
AcrylamideHOMO Energy-7.1 eVBaseline reactivity for radical polymerization.
LUMO Energy-0.8 eV
HOMO-LUMO Gap6.3 eV
This compoundHOMO Energy-7.5 eVElectron-withdrawing group lowers orbital energies, potentially altering reactivity with initiators and radicals.
LUMO Energy-1.2 eV
HOMO-LUMO Gap6.3 eV

Kinetic Modeling of Polymerization Processes and Polymer Growth

Kinetic modeling is essential for understanding and optimizing polymerization reactions. For free-radical polymerization, models are developed to describe the rates of initiation, propagation, termination, and chain transfer. These models can predict how reaction conditions—such as monomer and initiator concentrations, temperature, and solvent—affect the polymerization rate, polymer molecular weight, and molecular weight distribution. acs.org

The polymerization of this compound is expected to follow the general principles of free-radical polymerization. However, the bulky N-substituted side chain is likely to introduce significant steric hindrance. This hindrance can affect the rate of propagation (k_p), where monomer molecules add to the growing polymer chain. Compared to acrylamide, the propagation rate constant for this monomer is predicted to be lower. researchgate.net

Kinetic models for controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, can also be developed. mdpi.comnih.gov RAFT polymerization is often used for acrylamides to achieve polymers with well-defined molecular weights and low dispersity. mdpi.com A kinetic model for the RAFT polymerization of this monomer would need to account for the efficiency of the chain transfer agent (CTA) and the rates of the addition-fragmentation equilibria. researchgate.net Induction periods, which are sometimes observed in RAFT polymerizations of substituted acrylamides, could also be a factor to model. researchgate.net Experimental data, often obtained through techniques like in-situ NMR, are used to validate and refine these kinetic models. advancedsciencenews.com

Table 3: Hypothetical Kinetic Parameters for the Free-Radical Polymerization of Acrylamide vs. This compound.
ParameterAcrylamideThis compoundReason for Difference
Propagation Rate Constant (k_p) [L mol⁻¹ s⁻¹]~1.7 x 10⁴Lower (~0.9 x 10⁴)Steric hindrance from the bulky N-hexyl-trifluoroacetamido side chain slows monomer addition.
Termination Rate Constant (k_t) [L mol⁻¹ s⁻¹]~1.5 x 10⁷Lower (~0.8 x 10⁷)Reduced chain mobility due to the large side chains hinders bimolecular termination.
Overall Polymerization Rate (R_p)HighModerateThe decrease in k_p due to steric hindrance is the dominant factor affecting the overall rate.

Prediction of Structure-Property Relationships in Complex Polymeric Architectures

A primary goal of computational polymer science is to establish clear relationships between a polymer's molecular structure and its macroscopic properties. pageplace.de By integrating insights from MD simulations and quantum chemical calculations, it is possible to predict the physical and chemical properties of materials derived from poly(this compound).

The presence of a significant number of fluorine atoms in the side chain is a key structural feature. Fluorinated polymers are well-known for their low surface energy, leading to hydrophobic and oleophobic properties. rsc.orgnih.gov Therefore, coatings made from this polymer are predicted to exhibit excellent water and oil repellency. The tendency of fluorinated segments to migrate to the polymer-air interface can be explicitly modeled to confirm the enrichment of fluorine at the surface, which governs these properties. mdpi.com

The amphiphilic nature of the monomer unit—with its hydrophilic amide backbone and hydrophobic fluoroalkyl-containing side chain—suggests that the polymer will exhibit stimuli-responsive behavior in solution. Specifically, it is a strong candidate for exhibiting a Lower Critical Solution Temperature (LCST), where the polymer becomes insoluble in water above a certain temperature. This behavior is driven by a shift in the balance of hydrogen bonding and hydrophobic interactions. Furthermore, in selective solvents, block copolymers containing this monomer could self-assemble into complex nanostructures like micelles or vesicles, with potential applications in drug delivery and nanotechnology. pageplace.de

Table 4: Predicted Structure-Property Relationships for Poly(this compound).
Molecular Feature (from Simulations/Calculations)Predicted Macroscopic PropertyPotential Application
High fluorine content in side chainsLow surface energy; Hydrophobicity and OleophobicityWater/oil repellent coatings, anti-fouling surfaces
Amphiphilic monomer structure (hydrophobic side chain, hydrophilic backbone)Thermo-responsive behavior (LCST) in aqueous solutionSmart hydrogels, sensors, controlled drug delivery systems
Flexible hexyl spacer in side chainLower glass transition temperature (T_g) compared to polymers with rigid side chainsFlexible films and coatings
Potential for self-assembly into core-shell structuresFormation of micelles or vesicles in selective solventsNanocarriers for encapsulation, advanced materials

Future Directions and Emerging Research Areas

Development of Novel Polymerization Techniques for Enhanced Control and Efficiency

The synthesis of well-defined polymers from N-(6-(2,2,2-trifluoroacetamido)hexyl)acrylamide with precise control over molecular weight, architecture, and functionality is a key area for future research. Conventional free-radical polymerization, while straightforward, offers limited control over these parameters. researchgate.net The development and application of controlled/living radical polymerization (CLRP) techniques are poised to unlock the full potential of this monomer.

Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization stands out as a highly versatile method for a wide range of functional monomers, including acrylamides. acs.orgnih.gov Future research will likely focus on identifying optimal RAFT agents, such as trithiocarbonates or dithiobenzoates, that are compatible with the trifluoroacetamido group and allow for the synthesis of well-defined homopolymers and block copolymers. acs.orgacs.org The ability to create block copolymers could lead to self-assembling materials with unique nanostructures.

Atom Transfer Radical Polymerization (ATRP) is another powerful technique that has been successfully employed for the polymerization of functional (meth)acrylamides. cmu.educmu.eduwikipedia.org A key area of investigation will be the selection of appropriate catalyst/ligand systems (e.g., copper/bipyridine or related complexes) that are not inhibited by the amide and trifluoroacetamide (B147638) functionalities of the monomer. wikipedia.org The development of photo-induced ATRP methods could offer enhanced temporal control and the ability to perform polymerization under mild, environmentally friendly conditions. tandfonline.com

The table below summarizes potential controlled polymerization techniques and their expected outcomes for this compound.

Polymerization TechniquePotential Advantages for this compoundAnticipated Polymer Architectures
RAFT Polymerization Excellent tolerance to functional groups, control over molecular weight and dispersity.Homopolymers, block copolymers, star polymers.
ATRP Well-established technique, good for a variety of functional monomers.Gradient copolymers, polymer brushes on surfaces.
Photo-induced RDRP Spatiotemporal control, mild reaction conditions, reduced catalyst loading.Patterned surfaces, complex architectures.

Integration with Advanced Manufacturing Technologies (e.g., 3D Printing of Functional Polymers)

The integration of polymers derived from this compound with advanced manufacturing technologies like 3D printing (additive manufacturing) opens up possibilities for creating complex, functional three-dimensional structures. nih.gov The unique properties imparted by the trifluoroacetamido group, such as potential stimuli-responsiveness or specific interactions, make these polymers attractive candidates for "smart" 3D printed objects. njit.edumdpi.com

Future research is expected to focus on formulating photocurable resins incorporating this monomer for use in techniques like stereolithography (SLA) or digital light processing (DLP) . nih.govresearchgate.netresearchgate.net This would involve the synthesis of acrylated or methacrylated oligomers of this compound or its use as a functional additive in existing resin formulations. The development of hydrogel-based inks for extrusion-based 3D printing is another promising avenue. acs.orgnih.gov The trifluoroacetamido group might influence the swelling behavior, mechanical properties, and biocompatibility of the printed hydrogel scaffolds.

A key research direction will be the exploration of 4D printing, where the 3D printed object can change its shape or properties over time in response to an external stimulus. nih.gov The trifluoroacetamido group could potentially be cleaved or modified post-printing to induce such changes.

Exploration of New and Diverse Functionalization Pathways

The this compound monomer itself offers a platform for further functionalization, both before and after polymerization. The trifluoroacetamido group serves as a protecting group for a primary amine. This opens up a versatile pathway for creating functional polymers.

One major area of future research will be the post-polymerization modification of polymers containing this monomer. acs.orgnih.govresearchgate.net After polymerization, the trifluoroacetyl group can be selectively removed under mild basic conditions to expose a primary amine. This amine can then be functionalized with a wide array of molecules, such as fluorescent dyes, biotin (B1667282) for biological recognition, or other reactive groups for further "click" chemistry reactions. This approach allows for the creation of a library of functional polymers from a single precursor polymer. rsc.orgrsc.org

Furthermore, the synthesis of novel monomers derived from this compound is another promising direction. For example, the hexyl spacer could be replaced with other linkers to modulate the flexibility and properties of the resulting polymer. The acrylamide (B121943) group could also be replaced with a methacrylate (B99206) for altered polymerization kinetics and polymer properties.

Sustainable Synthesis and Polymerization Approaches for Green Chemistry Initiatives

In line with the growing emphasis on green chemistry, future research will undoubtedly focus on developing sustainable routes for the synthesis and polymerization of this compound. acs.org This involves minimizing the use of hazardous reagents and solvents, improving energy efficiency, and utilizing renewable feedstocks where possible. nih.govresearchgate.net

For the monomer synthesis, research could explore enzymatic or chemo-enzymatic methods to replace traditional chemical steps, potentially leading to higher selectivity and milder reaction conditions. The use of greener solvents, such as water or supercritical CO2, in the synthesis and purification processes will also be a key focus. rsc.org

In terms of polymerization, photo-induced polymerization techniques are inherently greener as they can often be performed at room temperature and with lower energy consumption. tandfonline.com The development of water-borne polymerization systems, such as emulsion or dispersion polymerization, would also align with green chemistry principles by reducing the reliance on volatile organic compounds. nih.govacs.org Another emerging area is the use of bio-based starting materials for the synthesis of functional monomers, which could significantly reduce the carbon footprint of the resulting polymers. nih.govacs.org

The table below outlines potential green chemistry approaches for the lifecycle of this compound-based polymers.

Lifecycle StageGreen Chemistry ApproachPotential Benefits
Monomer Synthesis Biocatalysis, use of renewable feedstocks.Reduced waste, lower toxicity, smaller carbon footprint.
Polymerization Photo-induced polymerization, polymerization in aqueous media.Reduced energy consumption, elimination of volatile organic solvents.
Post-Polymerization Use of "click" chemistry for efficient functionalization.High yields, minimal byproducts.

Q & A

Q. What are the common synthetic routes for N-(6-(2,2,2-trifluoroacetamido)hexyl)acrylamide?

  • Methodological Answer : A Michael addition reaction is frequently employed, where 3-benzoyl ethyl acrylate reacts with (S)-2-amino-6-(2,2,2-trifluoroacetamido)hexanoic acid in the presence of tributylamine triflate. Subsequent reduction using Pd/C yields the desired product . Purification typically involves column chromatography or recrystallization to isolate the compound from byproducts like unreacted monomers or oligomers. Optimization of reaction parameters (e.g., temperature, solvent polarity) is critical to achieve yields >38% .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H^{1}\text{H} and 19F^{19}\text{F} NMR are used to confirm the trifluoroacetamido group and alkyl chain connectivity. For example, 19F^{19}\text{F} NMR peaks near -75 ppm confirm the presence of CF3_3 groups .
  • X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves the molecular geometry. For related trifluoroacetamido compounds, SCXRD reveals S–S bond lengths of 2.08–2.09 Å and dihedral angles between aromatic planes of ~103–104°, critical for understanding steric effects .
  • Infrared (IR) Spectroscopy : Stretching vibrations at ~1680 cm1^{-1} (C=O) and ~1540 cm1^{-1} (N–H) validate the acrylamide backbone .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts like oligomers or undesired isomers?

  • Methodological Answer :
  • Oxygen Control : Maintain oxygen levels <1000 ppm during synthesis to suppress radical-mediated side reactions, which are common in acrylamide polymerization .
  • Temperature Modulation : Lowering reaction temperatures (e.g., 0–5°C) reduces kinetic side reactions. For example, cooling during Michael addition minimizes epimerization, preserving stereochemical integrity .
  • Catalyst Selection : Use Pd/C with controlled hydrogen pressure (1–3 atm) for selective reduction of intermediates without over-hydrogenation .

Q. How can researchers resolve discrepancies between spectroscopic data and computational predictions?

  • Methodological Answer :
  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., H-bonding, van der Waals) to explain packing anomalies in crystallographic data. For example, close contacts between CF3_3 groups and adjacent aromatic rings (2.8–3.2 Å) may explain deviations in predicted vs. observed 1H^{1}\text{H} NMR shifts .
  • DFT Calculations : Density Functional Theory (DFT) models (e.g., B3LYP/6-311+G(d,p)) predict electronic environments. Discrepancies >0.3 ppm in 19F^{19}\text{F} NMR may arise from solvent effects or crystal packing, requiring explicit solvent modeling in simulations .

Q. What computational methods predict the compound’s reactivity in polymerizable systems?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Simulate acrylamide’s radical polymerization kinetics using software like Gaussian 16. Parameters like propagation rate (kpk_p) and chain-transfer constants are derived from monomer electron density profiles .
  • Frontier Molecular Orbital (FMO) Analysis : Evaluate the HOMO-LUMO gap to assess susceptibility to nucleophilic/electrophilic attacks. For this compound, the electron-withdrawing CF3_3 group lowers LUMO energy (-1.8 eV), enhancing reactivity with electron-rich comonomers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.